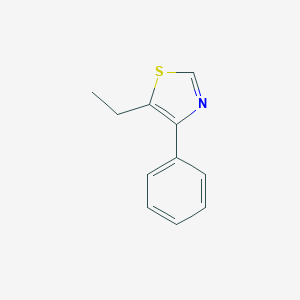

Thiazole, 5-ethyl-4-phenyl-

Beschreibung

BenchChem offers high-quality Thiazole, 5-ethyl-4-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thiazole, 5-ethyl-4-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

CAS-Nummer |

14229-94-8 |

|---|---|

Molekularformel |

C11H11NS |

Molekulargewicht |

189.28 g/mol |

IUPAC-Name |

5-ethyl-4-phenyl-1,3-thiazole |

InChI |

InChI=1S/C11H11NS/c1-2-10-11(12-8-13-10)9-6-4-3-5-7-9/h3-8H,2H2,1H3 |

InChI-Schlüssel |

LNGMWMFCNKYANI-UHFFFAOYSA-N |

SMILES |

CCC1=C(N=CS1)C2=CC=CC=C2 |

Kanonische SMILES |

CCC1=C(N=CS1)C2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-ethyl-4-phenylthiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the most prominent synthetic pathway for 5-ethyl-4-phenylthiazole, a heterocyclic compound with potential applications in medicinal chemistry and materials science. The core of this synthesis is the well-established Hantzsch thiazole synthesis, a reliable method for the formation of the thiazole ring system. This document outlines the necessary starting materials, a detailed experimental protocol, and representative characterization data from closely related compounds to guide researchers in the successful synthesis and identification of the target molecule.

Overview of the Synthetic Pathway

The synthesis of 5-ethyl-4-phenylthiazole is achieved through a two-step process, beginning with the preparation of the α-haloketone precursor, followed by the Hantzsch thiazole synthesis.

Step 1: Synthesis of 1-bromo-1-phenylbutan-2-one

The initial step involves the α-bromination of 1-phenylbutan-2-one. This reaction introduces the halogen atom required for the subsequent cyclization reaction.

Step 2: Hantzsch Thiazole Synthesis of 5-ethyl-4-phenylthiazole

The core of the synthesis is the reaction between the α-haloketone (1-bromo-1-phenylbutan-2-one) and a thioamide (thioacetamide). This reaction proceeds via a condensation and cyclization mechanism to form the desired 5-ethyl-4-phenylthiazole.[1]

Below is a DOT script representation of the overall synthesis pathway.

References

An In-depth Technical Guide to the Spectroscopic Data of 5-ethyl-4-phenylthiazole

Predicted Spectroscopic Data

The predicted spectroscopic data for 5-ethyl-4-phenylthiazole is summarized in the following tables. These predictions are derived from the analysis of 4-phenylthiazole and the expected influence of a 5-ethyl substituent.

Table 1: Predicted ¹H NMR Spectroscopic Data for 5-ethyl-4-phenylthiazole

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment | Predicted Coupling Constants (J) in Hz |

| ~8.9 | s | 1H | H-2 (thiazole ring) | - |

| ~7.9-8.0 | m | 2H | ortho-H (phenyl ring) | - |

| ~7.3-7.5 | m | 3H | meta- and para-H (phenyl ring) | - |

| ~2.8 | q | 2H | -CH₂- (ethyl group) | ~7.5 |

| ~1.3 | t | 3H | -CH₃ (ethyl group) | ~7.5 |

Rationale for Prediction: The chemical shifts for the phenyl and thiazole ring protons are based on the known spectrum of 4-phenylthiazole. The addition of an ethyl group at the 5-position is expected to cause a slight upfield shift of the H-2 proton due to its electron-donating nature. The ethyl group itself is expected to show a quartet for the methylene protons coupled to the methyl protons, and a triplet for the methyl protons coupled to the methylene protons, in the typical aliphatic region.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 5-ethyl-4-phenylthiazole

| Chemical Shift (δ) ppm | Assignment |

| ~153 | C-2 (thiazole ring) |

| ~150 | C-4 (thiazole ring) |

| ~135 | C-5 (thiazole ring) |

| ~134 | C-ipso (phenyl ring) |

| ~129 | C-para (phenyl ring) |

| ~128.5 | C-meta (phenyl ring) |

| ~126 | C-ortho (phenyl ring) |

| ~22 | -CH₂- (ethyl group) |

| ~15 | -CH₃ (ethyl group) |

Rationale for Prediction: The chemical shifts for the phenyl and thiazole ring carbons are based on data for 4-phenylthiazole. The ethyl group at C-5 will introduce two new signals in the aliphatic region. The attachment of the ethyl group is also predicted to shift the C-5 carbon signal significantly.

Table 3: Predicted Infrared (IR) Spectroscopic Data for 5-ethyl-4-phenylthiazole

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2970, ~2870 | Medium | Aliphatic C-H stretch |

| ~1600, ~1480 | Medium-Strong | C=C and C=N stretching (aromatic and thiazole rings) |

| ~1450 | Medium | CH₂ bend |

| ~1380 | Medium | CH₃ bend |

| ~760, ~690 | Strong | C-H out-of-plane bending (monosubstituted benzene) |

Rationale for Prediction: The IR spectrum is expected to show characteristic peaks for the aromatic C-H and C=C bonds of the phenyl group, and the C=N bond of the thiazole ring. The addition of the ethyl group will introduce aliphatic C-H stretching and bending vibrations.

Table 4: Predicted Mass Spectrometry (MS) Data for 5-ethyl-4-phenylthiazole

| m/z | Relative Intensity (%) | Assignment |

| 189 | High | [M]⁺ (Molecular Ion) |

| 174 | Moderate | [M - CH₃]⁺ |

| 161 | Moderate | [M - C₂H₄]⁺ |

| 134 | Moderate | [C₉H₆S]⁺ |

| 77 | High | [C₆H₅]⁺ (Phenyl cation) |

Rationale for Prediction: The molecular ion peak is expected at m/z 189, corresponding to the molecular weight of 5-ethyl-4-phenylthiazole. Common fragmentation patterns would include the loss of a methyl radical from the ethyl group, and potentially a retro-Diels-Alder type fragmentation of the thiazole ring. The phenyl cation is also an expected prominent fragment.

Experimental Protocols

As no specific synthesis for 5-ethyl-4-phenylthiazole was found, a general protocol based on the well-established Hantzsch thiazole synthesis is proposed.[1][2]

Proposed Synthesis of 5-ethyl-4-phenylthiazole via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis involves the reaction of an α-haloketone with a thioamide. For the synthesis of 5-ethyl-4-phenylthiazole, the required starting materials would be 1-phenyl-1-chlorobutan-2-one and thioformamide.

Materials:

-

1-phenyl-1-chlorobutan-2-one

-

Thioformamide

-

Ethanol (or a similar suitable solvent)

-

Sodium bicarbonate solution (for workup)

Procedure:

-

Dissolve equimolar amounts of 1-phenyl-1-chlorobutan-2-one and thioformamide in ethanol.

-

Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure 5-ethyl-4-phenylthiazole.

General Protocol for Spectroscopic Analysis:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer (e.g., 400 MHz). The sample would be dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) as an internal standard.

-

Infrared (IR) Spectroscopy: The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample could be analyzed as a thin film on a salt plate (e.g., NaCl) or as a KBr pellet.

-

Mass Spectrometry (MS): The mass spectrum would be obtained using a mass spectrometer, for instance, with electron ionization (EI) to determine the molecular weight and fragmentation pattern of the compound.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis and characterization of a synthesized compound like 5-ethyl-4-phenylthiazole.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

References

An In-depth Technical Guide to the Synthesis and Characterization of 5-ethyl-4-phenylthiazole

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 5-ethyl-4-phenylthiazole. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the synthesis and evaluation of novel thiazole derivatives. While specific experimental data for 5-ethyl-4-phenylthiazole is limited in publicly available literature, this guide outlines the established methodologies for its synthesis and characterization based on well-known chemical principles and data from closely related analogues.

Chemical Properties and Structure

5-ethyl-4-phenylthiazole belongs to the class of 4,5-disubstituted thiazoles, a heterocyclic scaffold of significant interest in medicinal chemistry due to its presence in a wide range of biologically active compounds. The core structure consists of a five-membered aromatic ring containing sulfur and nitrogen atoms, substituted with an ethyl group at the 5-position and a phenyl group at the 4-position.

Table 1: General Chemical Properties of 5-ethyl-4-phenylthiazole

| Property | Value | Source/Method |

| Molecular Formula | C₁₁H₁₁NS | Calculated |

| Molecular Weight | 189.28 g/mol | Calculated |

| Appearance | Expected to be a solid or oil | Analogy to similar compounds |

| Solubility | Expected to be soluble in common organic solvents (e.g., ethanol, DMSO, DMF) | Analogy to similar compounds |

Synthesis of 5-ethyl-4-phenylthiazole

The most common and versatile method for the synthesis of 4,5-disubstituted thiazoles is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of 5-ethyl-4-phenylthiazole, the logical precursors would be 2-bromo-1-phenyl-1-butanone and thioformamide.

Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a classic and efficient method for the preparation of thiazole derivatives.[1][2][3] The reaction proceeds via a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by cyclization and dehydration to form the thiazole ring.

Experimental Protocol: General Procedure for Hantzsch Thiazole Synthesis

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the α-haloketone (1 equivalent) and the thioamide (1-1.2 equivalents) in a suitable solvent such as ethanol or methanol.

-

Reaction Conditions: The reaction mixture is typically heated to reflux for a period ranging from a few hours to overnight, depending on the reactivity of the substrates. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize any acid formed during the reaction, followed by washing with brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure thiazole derivative.

Characterization and Spectroscopic Analysis

The structure of the synthesized 5-ethyl-4-phenylthiazole would be confirmed using various spectroscopic techniques. The expected spectral data, based on the analysis of similar 4-phenylthiazole derivatives, are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl and phenyl groups, as well as the proton on the thiazole ring.

-

Ethyl group: A triplet for the methyl protons (CH₃) and a quartet for the methylene protons (CH₂).

-

Phenyl group: A multiplet in the aromatic region.

-

Thiazole proton: A singlet for the proton at the 2-position of the thiazole ring.

¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon.

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts for 5-ethyl-4-phenylthiazole

| Group | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Thiazole-H2 | ~8.5-9.0 | ~150-155 |

| Thiazole-C4 | - | ~150-155 |

| Thiazole-C5 | - | ~130-135 |

| Phenyl-C (ipso) | - | ~130-135 |

| Phenyl-CH | ~7.2-7.5 | ~125-130 |

| Ethyl-CH₂ | ~2.8-3.0 | ~20-25 |

| Ethyl-CH₃ | ~1.2-1.4 | ~12-15 |

Note: These are predicted chemical shift ranges based on data from similar compounds.

Infrared (IR) Spectroscopy

The IR spectrum of 5-ethyl-4-phenylthiazole would exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.

Table 3: Expected Characteristic IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (aromatic) | 3100-3000 | Medium |

| C-H stretch (aliphatic) | 3000-2850 | Medium |

| C=N stretch (thiazole) | 1620-1580 | Medium |

| C=C stretch (aromatic) | 1600-1450 | Medium-Strong |

| C-S stretch | 700-600 | Weak-Medium |

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight of the compound and to study its fragmentation pattern. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of 5-ethyl-4-phenylthiazole (m/z = 189.28).

Experimental Workflow

The overall process for the synthesis and characterization of 5-ethyl-4-phenylthiazole follows a logical workflow, from the selection of starting materials to the final structural confirmation.

Conclusion

References

An In-depth Technical Guide on the Presumed Crystal Structure of 5-ethyl-4-phenyl-thiazole

Disclaimer: As of the latest literature review, the specific crystal structure of 5-ethyl-4-phenyl-thiazole has not been experimentally determined and published. This guide, therefore, presents a comprehensive overview based on the crystallographic data of closely related 4-phenyl-thiazole derivatives. The information herein is intended to provide researchers, scientists, and drug development professionals with a foundational understanding of the expected structural characteristics and experimental methodologies pertinent to this class of compounds.

Introduction

Thiazole derivatives are a cornerstone in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties. The 5-ethyl-4-phenyl-thiazole moiety, in particular, is a key structural motif in various pharmacologically active agents. Understanding its three-dimensional structure is paramount for rational drug design and the development of novel therapeutic agents. This whitepaper consolidates available crystallographic data from analogous structures to predict the molecular geometry, crystal packing, and relevant experimental protocols for 5-ethyl-4-phenyl-thiazole.

Predicted Molecular Structure and Crystallographic Parameters

Based on the analysis of various 4-phenyl-thiazole derivatives, the following structural features and crystallographic parameters for 5-ethyl-4-phenyl-thiazole can be anticipated. The thiazole ring is expected to be essentially planar. The phenyl group at the 4-position and the ethyl group at the 5-position will be attached to this core. The dihedral angle between the thiazole and phenyl rings is a critical conformational parameter that influences crystal packing and intermolecular interactions.

Table 1: Predicted Crystallographic Data for 5-ethyl-4-phenyl-thiazole (based on analogs)

| Parameter | Predicted Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca (common for similar organics) |

| a (Å) | 8 - 12 |

| b (Å) | 10 - 15 |

| c (Å) | 15 - 20 |

| α (°) | 90 |

| β (°) | 90 - 105 |

| γ (°) | 90 |

| Volume (ų) | 1500 - 2500 |

| Z | 4 or 8 |

Table 2: Key Bond Lengths and Angles (based on analogs)

| Bond | Expected Length (Å) | Angle | Expected Angle (°) |

| S1-C2 | 1.70 - 1.75 | C5-S1-C2 | 88 - 92 |

| C2-N3 | 1.30 - 1.35 | S1-C2-N3 | 114 - 118 |

| N3-C4 | 1.38 - 1.42 | C2-N3-C4 | 108 - 112 |

| C4-C5 | 1.35 - 1.40 | N3-C4-C5 | 113 - 117 |

| C5-S1 | 1.72 - 1.77 | C4-C5-S1 | 107 - 111 |

| C4-C(phenyl) | 1.45 - 1.50 | N3-C4-C(phenyl) | 118 - 122 |

| C5-C(ethyl) | 1.50 - 1.55 | S1-C5-C(ethyl) | 120 - 124 |

Experimental Protocols

The successful crystallization and subsequent X-ray diffraction analysis are crucial for determining the crystal structure of a compound. Below are detailed methodologies adapted from studies on analogous thiazole derivatives.

3.1. Synthesis of 4-phenyl-thiazole Derivatives

A common route for the synthesis of 4-phenyl-thiazole derivatives involves the Hantzsch thiazole synthesis.

-

Workflow for Synthesis:

Caption: General workflow for the Hantzsch synthesis of 4-phenyl-thiazole derivatives.

3.2. Crystallization Protocol

Single crystals suitable for X-ray diffraction can be grown using various techniques. Slow evaporation is a commonly employed and effective method.

-

Experimental Workflow for Crystallization:

Caption: Workflow for crystallization by slow evaporation.

3.3. X-ray Diffraction Data Collection and Structure Refinement

-

Data Collection: A suitable single crystal is mounted on a goniometer. X-ray diffraction data are collected at a controlled temperature (typically 100 K or 293 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

-

Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Predicted Molecular Packing and Intermolecular Interactions

The crystal packing of 4-phenyl-thiazole derivatives is generally governed by a combination of weak intermolecular interactions.

-

Key Interactions:

-

π-π Stacking: The aromatic phenyl and thiazole rings can engage in π-π stacking interactions, which are significant in directing the crystal packing.

-

C-H···π Interactions: Hydrogen atoms from the ethyl group or the phenyl ring can interact with the π-electron clouds of adjacent thiazole or phenyl rings.

-

C-H···N/S Interactions: Weak hydrogen bonds involving the nitrogen and sulfur heteroatoms of the thiazole ring and hydrogen atoms from neighboring molecules are also expected.

-

-

Logical Relationship of Packing Forces:

Caption: Intermolecular forces governing the crystal packing of 4-phenyl-thiazole derivatives.

Conclusion

While the definitive crystal structure of 5-ethyl-4-phenyl-thiazole remains to be elucidated, this technical guide provides a robust, data-driven prediction of its structural and crystallographic properties based on a thorough analysis of analogous compounds. The presented experimental protocols offer a clear roadmap for the synthesis, crystallization, and structural determination of this and related thiazole derivatives. The insights into the anticipated molecular geometry and intermolecular interactions will be invaluable for researchers in the fields of medicinal chemistry and materials science, aiding in the design of new molecules with tailored properties. Future experimental determination of the crystal structure of 5-ethyl-4-phenyl-thiazole will be essential to validate and refine the predictive models presented herein.

Technical Guide: The Role of 5-Ethyl-4-phenylthiazole as a Scaffold for Novel Antimicrobial Agents

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides an in-depth analysis of 5-ethyl-4-phenylthiazole as a crucial synthetic intermediate in the development of novel therapeutic agents. While 5-ethyl-4-phenylthiazole itself does not possess a well-defined mechanism of action, it serves as a foundational scaffold for the synthesis of a series of 2-(5-ethyl-4-phenylthiazol-2-yl)-5-((substituted-benzylidene)amino)-1,3,4-thiadiazole derivatives. These derivatives have demonstrated significant in vitro antimicrobial activity against a range of bacterial and fungal strains. This guide will detail the synthetic pathway, quantitative antimicrobial data, and the experimental protocols utilized in these evaluations.

Introduction

5-Ethyl-4-phenylthiazole is a heterocyclic compound that has garnered attention in medicinal chemistry not as a standalone therapeutic agent, but as a versatile precursor for the synthesis of more complex molecules with potential biological activities. Its chemical structure provides a stable and functionalizable core, making it an ideal starting point for the development of novel compounds. This guide focuses on a series of 1,3,4-thiadiazole derivatives synthesized from 5-ethyl-4-phenylthiazole, which have been investigated for their antimicrobial properties.

Synthetic Pathway Overview

The synthesis of the target antimicrobial compounds commences with 5-ethyl-4-phenylthiazole. The overall synthetic scheme involves a multi-step process, culminating in the formation of various substituted benzylideneamino-1,3,4-thiadiazole derivatives. A generalized workflow for this synthesis is depicted below.

Quantitative Antimicrobial Activity

The synthesized 2-(5-ethyl-4-phenylthiazol-2-yl)-5-((substituted-benzylidene)amino)-1,3,4-thiadiazole derivatives were evaluated for their in vitro antimicrobial activity against a panel of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) was determined for each compound. The results are summarized in the tables below.

Table 1: In Vitro Antibacterial Activity (MIC in µg/mL)

| Compound ID | Substituent (R) | S. aureus | B. subtilis | E. coli | P. aeruginosa |

| 4a | H | 100 | 100 | 200 | 200 |

| 4b | 2-Cl | 50 | 50 | 100 | 100 |

| 4c | 4-Cl | 50 | 50 | 100 | 100 |

| 4d | 2-OH | 100 | 50 | 100 | 200 |

| 4e | 4-OH | 100 | 100 | 200 | 200 |

| 4f | 4-OCH₃ | 200 | 100 | 200 | 200 |

| 4g | 4-N(CH₃)₂ | 50 | 50 | 100 | 100 |

| Ciprofloxacin | - | 25 | 25 | 25 | 25 |

Table 2: In Vitro Antifungal Activity (MIC in µg/mL)

| Compound ID | Substituent (R) | C. albicans | A. niger | A. clavatus |

| 4a | H | 200 | 200 | 200 |

| 4b | 2-Cl | 100 | 100 | 100 |

| 4c | 4-Cl | 100 | 100 | 100 |

| 4d | 2-OH | 100 | 200 | 200 |

| 4e | 4-OH | 200 | 200 | 200 |

| 4f | 4-OCH₃ | 200 | 200 | 200 |

| 4g | 4-N(CH₃)₂ | 100 | 100 | 100 |

| Griseofulvin | - | 100 | 100 | 100 |

Experimental Protocols

The following section details the methodology for the antimicrobial screening of the synthesized compounds.

4.1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the procedure used to assess the in vitro antibacterial and antifungal activity of the synthesized derivatives.

Materials:

-

Synthesized test compounds

-

Dimethyl sulfoxide (DMSO)

-

Nutrient broth

-

Sabouraud dextrose broth

-

96-well microtiter plates

-

Bacterial strains: Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa

-

Fungal strains: Candida albicans, Aspergillus niger, Aspergillus clavatus

-

Reference standards: Ciprofloxacin, Griseofulvin

-

Micropipettes

-

Incubator

Procedure:

-

Stock Solution Preparation: Stock solutions of the test compounds and reference standards were prepared in DMSO at a concentration of 1000 µg/mL.

-

Assay Plate Preparation: A series of dilutions were prepared in 96-well microtiter plates using the appropriate broth to obtain final concentrations ranging from 200 µg/mL to 3.12 µg/mL.

-

Inoculation: Each well was inoculated with 10 µL of the respective microbial suspension, resulting in a final inoculum density of 5 x 10⁵ CFU/mL.

-

Controls: A positive control (broth with microbial suspension and reference drug) and a negative control (broth with microbial suspension and DMSO) were included for each microorganism.

-

Incubation: The plates were incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

-

MIC Determination: The MIC was determined as the lowest concentration of the compound that completely inhibited the visible growth of the microorganism.

Putative Mechanism of Action

While the precise molecular mechanism of action for these derivatives has not been elucidated, the antimicrobial activity of thiazole and 1,3,4-thiadiazole containing compounds is often attributed to their ability to interfere with essential cellular processes in microorganisms. Potential mechanisms could include:

-

Enzyme Inhibition: The heterocyclic rings may interact with the active sites of crucial bacterial or fungal enzymes, such as DNA gyrase, topoisomerase IV, or enzymes involved in cell wall synthesis.

-

Disruption of Cell Membrane: The lipophilic nature of the phenyl and ethyl groups on the thiazole ring, combined with the polar thiadiazole moiety, may facilitate the disruption of the microbial cell membrane integrity.

-

Chelation of Metal Ions: The nitrogen and sulfur atoms in the heterocyclic systems can act as chelation sites for essential metal ions, thereby disrupting enzymatic functions that are metal-dependent.

Further studies, such as enzyme inhibition assays, cell membrane permeability assays, and molecular docking studies, are required to fully elucidate the specific mechanism of action of these promising antimicrobial compounds.

Conclusion

5-Ethyl-4-phenylthiazole has been successfully utilized as a scaffold to synthesize a novel series of 1,3,4-thiadiazole derivatives. Several of these derivatives, particularly those with chloro and dimethylamino substitutions, have demonstrated promising in vitro activity against a range of pathogenic bacteria and fungi. While the exact mechanism of action remains to be fully elucidated, these findings highlight the potential of this chemical class in the development of new antimicrobial agents. Further optimization of the lead compounds and in-depth mechanistic studies are warranted to advance these findings towards potential therapeutic applications.

An In-depth Technical Guide on the Discovery and History of 4-phenyl-5-ethylthiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and history of 4-phenyl-5-ethylthiazole, a heterocyclic compound with potential applications in medicinal chemistry. The document details the synthetic pathways, including the widely recognized Hantzsch thiazole synthesis, and provides structured data on its precursors. While the direct historical account of its discovery remains elusive in readily available literature, this guide constructs a probable timeline and synthetic evolution based on the development of fundamental organic chemistry reactions. This paper serves as a valuable resource for researchers interested in the synthesis and potential applications of substituted thiazole derivatives.

Introduction

Thiazoles are a class of five-membered heterocyclic compounds containing one sulfur and one nitrogen atom. The thiazole ring is a prominent scaffold in a multitude of biologically active compounds, including pharmaceuticals and natural products. The substituent pattern on the thiazole ring dictates its physicochemical properties and biological activity. This guide focuses on a specific derivative, 4-phenyl-5-ethylthiazole, providing a detailed exploration of its synthesis and what is known of its history.

The Genesis of 4-phenyl-5-ethylthiazole: A Synthetic Perspective

The history of 4-phenyl-5-ethylthiazole is intrinsically linked to the development of synthetic methodologies for the thiazole core. The most probable and widely adopted method for its synthesis is the Hantzsch thiazole synthesis , first described by Arthur Hantzsch in 1887.[1] This reaction involves the condensation of an α-haloketone with a thioamide.

For the synthesis of 4-phenyl-5-ethylthiazole, the key precursors are 2-bromo-1-phenyl-1-propanone (an α-haloketone) and a source of the thioamide functional group, such as thioformamide .

Synthesis of Precursor: 1-phenyl-1-propanone

The journey to synthesizing 4-phenyl-5-ethylthiazole begins with the preparation of 1-phenyl-1-propanone. The most common and industrially scalable method is the Friedel-Crafts acylation of benzene with propionyl chloride, using a Lewis acid catalyst like aluminum chloride (AlCl₃).[2][3][4][5]

Experimental Protocol: Friedel-Crafts Acylation of Benzene [2][3]

-

Materials: Benzene, propionyl chloride, anhydrous aluminum chloride (AlCl₃).

-

Procedure:

-

To a stirred suspension of anhydrous AlCl₃ in excess benzene at 20-25 °C, slowly add propionyl chloride.

-

After the initial addition, a second portion of AlCl₃ and propionyl chloride is added.

-

The reaction mixture is then warmed to 35 °C and stirred for 2-3 hours.

-

Upon completion, the reaction is quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

The organic layer is separated, washed with water, sodium bicarbonate solution, and brine, and then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the resulting 1-phenyl-1-propanone is purified by vacuum distillation.

-

| Precursor Synthesis Step | Reactants | Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity (%) | Reference |

| Friedel-Crafts Acylation | Benzene, Propionyl Chloride | AlCl₃ | Benzene | 25-35 | >96 | 99.9 | [2] |

Synthesis of Precursor: 2-bromo-1-phenyl-1-propanone

The next crucial step is the α-bromination of 1-phenyl-1-propanone to yield 2-bromo-1-phenyl-1-propanone. This reaction is typically achieved by treating the ketone with bromine in a suitable solvent.[6][7]

Experimental Protocol: α-Bromination of 1-phenyl-1-propanone [6][7]

-

Materials: 1-phenyl-1-propanone, Bromine, suitable solvent (e.g., diethyl ether, methanol).

-

Procedure:

-

Dissolve 1-phenyl-1-propanone in the chosen solvent.

-

Slowly add a solution of bromine in the same solvent to the ketone solution at room temperature.

-

The reaction is monitored by the disappearance of the bromine color.

-

After the reaction is complete, the solvent is removed under reduced pressure.

-

The crude 2-bromo-1-phenyl-1-propanone can be purified by distillation under reduced pressure or by chromatography.

-

| Precursor Synthesis Step | Reactant | Reagent | Solvent | Temperature | Reference |

| α-Bromination | 1-phenyl-1-propanone | Bromine | Diethyl ether | Room Temperature | [6] |

The Hantzsch Thiazole Synthesis: Assembling the Core

The final step in the synthesis of 4-phenyl-5-ethylthiazole is the Hantzsch thiazole synthesis, which involves the reaction of 2-bromo-1-phenyl-1-propanone with a thioamide. While thioformamide would directly provide the desired product, thiourea can also be used, followed by subsequent modifications if necessary.

Experimental Protocol: Hantzsch Thiazole Synthesis

-

Materials: 2-bromo-1-phenyl-1-propanone, Thioformamide (or a suitable thioamide), Ethanol.

-

Procedure:

-

A solution of 2-bromo-1-phenyl-1-propanone in ethanol is prepared.

-

An equimolar amount of thioformamide is added to the solution.

-

The mixture is heated under reflux for several hours.

-

The reaction progress is monitored by thin-layer chromatography.

-

Upon completion, the solvent is evaporated, and the residue is treated with a base (e.g., sodium bicarbonate solution) to neutralize any acid formed.

-

The crude 4-phenyl-5-ethylthiazole is then extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

The organic extract is dried, and the solvent is removed to yield the final product, which can be further purified by chromatography or distillation.

-

Caption: Synthetic workflow for 4-phenyl-5-ethylthiazole.

Physicochemical Properties

Specific experimental data for the physicochemical properties of 4-phenyl-5-ethylthiazole are not extensively reported in the literature. However, based on its structure and data from analogous compounds, the following properties can be predicted:

| Property | Predicted Value |

| Molecular Formula | C₁₁H₁₁NS |

| Molecular Weight | 189.28 g/mol |

| Appearance | Likely a solid or high-boiling liquid |

| Solubility | Soluble in organic solvents, sparingly soluble in water |

| Boiling Point | Estimated to be >250 °C |

| Melting Point | Dependent on crystalline form |

Biological Activity and Potential Applications

While there is a vast body of research on the biological activities of 4-phenylthiazole derivatives, specific studies on 4-phenyl-5-ethylthiazole are limited. The broader class of 4-phenylthiazoles has been investigated for a range of therapeutic applications, including:

-

Anticancer agents

-

Antimicrobial agents

-

Anti-inflammatory agents [8]

-

Enzyme inhibitors

The presence of the phenyl group at the 4-position and the ethyl group at the 5-position will influence the molecule's lipophilicity, steric profile, and potential interactions with biological targets. Further research is warranted to elucidate the specific biological activities and therapeutic potential of 4-phenyl-5-ethylthiazole.

Historical Context and Discovery

Conclusion

4-phenyl-5-ethylthiazole represents a specific iteration within the vast chemical space of substituted thiazoles. Its synthesis is well-grounded in the principles of classic organic reactions, primarily the Friedel-Crafts acylation, α-halogenation, and the Hantzsch thiazole synthesis. While its specific history of discovery is not well-documented, its existence is a testament to the power and versatility of these foundational synthetic methods. The biological potential of 4-phenyl-5-ethylthiazole remains an area ripe for exploration, with the broader family of 4-phenylthiazoles demonstrating a wide range of pharmacological activities. This guide provides a solid foundation for researchers to build upon in their efforts to synthesize and investigate the properties and applications of this and related thiazole derivatives.

References

- 1. synarchive.com [synarchive.com]

- 2. CN103819323A - Synthetic method for 1-phenyl-1-acetone - Google Patents [patents.google.com]

- 3. CN103819323B - A kind of 1-phenyl-1-acetone synthetic method - Google Patents [patents.google.com]

- 4. Convert Benzene (C6H6) to 1-phenylpropan-1-one (C6H5COCH2CH3). | Filo [askfilo.com]

- 5. quora.com [quora.com]

- 6. Show how to prepare each compound from 1-phenyl-1-propanone. CCC(=O)c1ccc.. [askfilo.com]

- 7. rsc.org [rsc.org]

- 8. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Physicochemical Landscape of 5-Ethyl-4-phenylthiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the solubility and physicochemical properties of 5-ethyl-4-phenylthiazole and structurally related compounds. Due to the limited publicly available information on the target compound, this document leverages data from analogous thiazole derivatives to project a likely solubility profile and outlines relevant experimental methodologies.

Physicochemical Properties and Solubility Profile

For instance, the solubility of a related compound, 2-amino-4-phenylthiazole, has been documented in various solvents. It is soluble in organic solvents such as ethanol (approximately 12 mg/mL), Dimethyl Sulfoxide (DMSO, approximately 10 mg/mL), and Dimethylformamide (DMF, approximately 10 mg/mL).[1] It is sparingly soluble in aqueous buffers, with a solubility of about 0.1 mg/mL in a 1:10 solution of ethanol and Phosphate-Buffered Saline (PBS) at pH 7.2.[1] This suggests that 5-ethyl-4-phenylthiazole is likely to exhibit poor solubility in aqueous solutions and good solubility in common organic solvents.

The table below summarizes available data for related thiazole compounds to provide a comparative reference.

| Compound | Solvent | Solubility | Temperature (°C) | Pressure |

| 2-amino-4-phenylthiazole | Ethanol | ~12 mg/mL | Not Specified | Not Specified |

| 2-amino-4-phenylthiazole | DMSO | ~10 mg/mL | Not Specified | Not Specified |

| 2-amino-4-phenylthiazole | DMF | ~10 mg/mL | Not Specified | Not Specified |

| 2-amino-4-phenylthiazole | 1:10 Ethanol:PBS (pH 7.2) | ~0.1 mg/mL | Not Specified | Not Specified |

| 4-nitrophthalimide (for comparison) | N,N-dimethylformamide | Highest among tested solvents | 273.15 - 323.15 K | 0.1 MPa |

| 4-nitrophthalimide (for comparison) | Chloroform | Lowest among tested solvents | 273.15 - 323.15 K | 0.1 MPa |

Note: Data for 4-nitrophthalimide is included to illustrate a common experimental approach for determining solubility in various solvents.[2]

Experimental Protocols

Detailed experimental protocols for determining the solubility of 5-ethyl-4-phenylthiazole are not explicitly published. However, established methodologies for similar compounds can be readily adapted.

Protocol 1: Isothermal Saturation Method for Solubility Determination

This method is a standard approach for accurately measuring the solubility of a compound in various solvents at different temperatures.

Materials:

-

5-ethyl-4-phenylthiazole

-

Selected solvents (e.g., water, ethanol, methanol, ethyl acetate, DMSO, etc.)

-

Thermostatic shaker bath

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm)

Procedure:

-

An excess amount of 5-ethyl-4-phenylthiazole is added to a known volume of the selected solvent in a sealed vial.

-

The vials are placed in a thermostatic shaker bath and agitated at a constant temperature until equilibrium is reached (typically 24-72 hours).

-

After reaching equilibrium, the samples are allowed to settle.

-

The supernatant is carefully withdrawn and filtered through a syringe filter to remove any undissolved solid.

-

The concentration of the dissolved 5-ethyl-4-phenylthiazole in the filtrate is determined using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

The solubility is then expressed in terms of mass per unit volume (e.g., g/L) or molarity (mol/L).

Protocol 2: Turbidimetric Solubility Measurement

This high-throughput method is useful for rapid screening of solubility in aqueous solutions.

Materials:

-

5-ethyl-4-phenylthiazole stock solution in DMSO

-

Aqueous buffer (e.g., PBS)

-

96-well microplate

-

Plate reader capable of measuring turbidity (absorbance at a specific wavelength, e.g., 650 nm)

Procedure:

-

A serial dilution of the 5-ethyl-4-phenylthiazole stock solution in DMSO is prepared in a 96-well plate.

-

The aqueous buffer is added to each well.

-

The plate is incubated for a set period (e.g., 2 hours) to allow for precipitation.

-

The turbidity of each well is measured using a plate reader.

-

The solubility limit is identified as the concentration at which a significant increase in turbidity is observed.

Synthesis of Phenylthiazole Derivatives: A Generalized Workflow

The synthesis of 5-ethyl-4-phenylthiazole would likely follow the well-established Hantzsch thiazole synthesis. The following diagram illustrates a generalized workflow for the synthesis of phenylthiazole derivatives, which can be adapted for the target compound.

Caption: Generalized workflow for the synthesis of 5-ethyl-4-phenylthiazole via Hantzsch thiazole synthesis.

Logical Relationship for Solubility Assessment

The following diagram outlines the logical steps involved in assessing the solubility profile of a research compound like 5-ethyl-4-phenylthiazole.

References

An In-depth Technical Guide to 5-Ethyl-4-Phenyl-Thiazole and its Derivatives

Chemical Identity and Properties

The core structure of the compounds discussed herein is the 4-phenylthiazole moiety. The properties of these compounds can be significantly altered by substitution at various positions on the thiazole ring and the phenyl group.

| Property | Data | Reference |

| Molecular Formula (5-Ethyl-2-phenylthiazole) | C11H11NS | --INVALID-LINK-- |

| Molecular Mass (5-Ethyl-2-phenylthiazole) | 189.28 g/mol | --INVALID-LINK-- |

| Boiling Point (5-Ethyl-2-phenylthiazole) | 132-134 °C @ 4 Torr | --INVALID-LINK-- |

Synthesis of 4-Phenylthiazole Derivatives

A primary and versatile method for synthesizing 4-phenylthiazole derivatives is the Hantzsch Thiazole Synthesis . This reaction typically involves the condensation of an α-haloketone with a thioamide.

Experimental Protocol: Hantzsch Thiazole Synthesis of 2-Amino-4-phenylthiazole

This protocol describes a general procedure for the synthesis of a 2-amino-4-phenylthiazole, a common precursor for further derivatization.

Materials:

-

2-Bromoacetophenone

-

Thiourea

-

Methanol

-

5% Sodium Carbonate (Na2CO3) solution

-

Water

Procedure:

-

In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

-

Add 5 mL of methanol and a magnetic stir bar.

-

Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.

-

Remove the reaction from the heat and allow the solution to cool to room temperature.

-

Pour the contents of the vial into a 100-mL beaker containing 20 mL of 5% Na2CO3 solution and swirl to mix.

-

Filter the resulting precipitate through a Buchner funnel.

-

Wash the filter cake with water.

-

Spread the collected solid on a tared watchglass and allow it to air dry.

-

Once dry, determine the mass of the product to calculate the percent yield.

-

The crude product can be further purified by recrystallization if necessary.

Characterization:

The synthesized compounds are typically characterized using techniques such as:

-

¹H-NMR and ¹³C-NMR Spectroscopy: To elucidate the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Melting Point Analysis: To assess purity.

Below is a generalized workflow for the Hantzsch Thiazole Synthesis.

The Ascendant Therapeutic Potential of 5-Ethyl-4-Phenylthiazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The thiazole nucleus, a cornerstone in medicinal chemistry, continues to yield derivatives with a remarkable breadth of biological activities. Among these, the 5-ethyl-4-phenylthiazole scaffold is emerging as a promising framework for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the current understanding of the biological activities of these derivatives, with a focus on their antimicrobial, anticancer, and anti-inflammatory properties. This document is intended to serve as a resource for researchers and drug development professionals, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways.

Antimicrobial Activity: A Renewed Arsenal Against Pathogens

Derivatives of the 4-phenylthiazole core have demonstrated significant potential in combating a range of microbial pathogens. The introduction of a 5-ethyl group can modulate the lipophilicity and steric profile of the molecule, potentially enhancing its interaction with microbial targets.

Quantitative Antimicrobial Data

The following table summarizes the in vitro antimicrobial activity of various 4-phenylthiazole derivatives against selected bacterial and fungal strains. While specific data for 5-ethyl derivatives is limited in the public domain, the data for closely related analogs provides a strong rationale for their investigation.

| Compound ID | R-Group at Position 2 | Test Organism | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |

| Thiazole-1 | -NH-C(S)-NH-Aryl | Staphylococcus aureus | 125 | - | [1] |

| Thiazole-1 | -NH-C(S)-NH-Aryl | Bacillus subtilis | - | - | [1] |

| Thiazole-1 | -NH-C(S)-NH-Aryl | Proteus vulgaris | - | - | [1] |

| Thiazole-2 | Substituted Phenylacetamido | Escherichia coli | 1.56 - 6.25 | - | [2] |

| Thiazole-2 | Substituted Phenylacetamido | Pseudomonas aeruginosa | 1.56 - 6.25 | - | [2] |

| Thiazole-2 | Substituted Phenylacetamido | Bacillus subtilis | 1.56 - 6.25 | - | [2] |

| Thiazole-2 | Substituted Phenylacetamido | Staphylococcus aureus | 1.56 - 6.25 | - | [2] |

| Thiazole-3 | Heteroaryl acetamide | Escherichia coli | 0.17 | 0.23 | [3] |

| Thiazole-3 | Heteroaryl acetamide | Bacillus cereus | 0.23 | 0.47 | [3] |

| Thiazole-4 | Phenyl containing 1,3,4-thiadiazole thione | Ralstonia solanacearum | 2.23 (EC50) | - | [4] |

| Thiazole-5 | Phenyl containing 1,3,4-thiadiazole thione | Sclerotinia sclerotiorum | 0.51 (EC50) | - | [4] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The Minimum Inhibitory Concentration (MIC) is a fundamental measure of a compound's antimicrobial potency. The broth microdilution method is a standard procedure for its determination.

Objective: To determine the lowest concentration of a 5-ethyl-4-phenylthiazole derivative that inhibits the visible growth of a specific microorganism.

Materials:

-

Test compounds (5-ethyl-4-phenylthiazole derivatives)

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

Microbial inoculum (adjusted to 0.5 McFarland standard)

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Preparation of Test Compound Dilutions: A serial two-fold dilution of the test compound is prepared in the appropriate broth directly in the 96-well plate.

-

Inoculation: Each well is inoculated with the microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Controls: Positive (broth with inoculum, no compound) and negative (broth only) controls are included on each plate.

-

Incubation: The plates are incubated at 35-37°C for 18-24 hours for bacteria, and at a temperature and duration appropriate for the fungal species.

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) as observed by the naked eye or measured with a spectrophotometer.

Broth Microdilution Workflow for MIC Determination.

Anticancer Activity: Targeting Key Signaling Pathways

The 4-phenylthiazole scaffold has been extensively investigated for its anticancer properties. These compounds often exert their effects by interfering with critical signaling pathways that regulate cell growth, proliferation, and survival. The PI3K/Akt/mTOR pathway, frequently dysregulated in various cancers, has been identified as a key target for some thiazole derivatives.[5]

Quantitative Anticancer Data

The following table presents the half-maximal inhibitory concentration (IC50) values for several 4-phenylthiazole derivatives against various cancer cell lines. This data underscores the potential of this chemical class as a source of new anticancer drug candidates.

| Compound ID | R-Group at Position 2 | Cancer Cell Line | IC50 (µM) | Reference |

| Thiazole-6a | Phenylthiosemicarbazone derivative | OVCAR-4 (Ovarian) | 1.569 ± 0.06 | [6] |

| Thiazole-6a | Phenylthiosemicarbazone derivative | PI3Kα (enzyme) | 0.225 ± 0.01 | [6] |

| Compound 6 | 2-((4-(4-cyanophenoxy)phenyl)methylene)hydrazinyl]-4-(4-cyanophenyl) | C6 (Glioma) | 3.83 ± 0.76 | [7] |

| Compound 6 | 2-((4-(4-cyanophenoxy)phenyl)methylene)hydrazinyl]-4-(4-cyanophenyl) | A549 (Lung) | 12.0 ± 1.73 | [7] |

| Compound 4c | 2-[2-[4-Hydroxy-3-(phenyl-hydrazono)-benzylidene]hydrazinyl]-thiazol-4(5H)-one | MCF-7 (Breast) | 2.57 ± 0.16 | [8] |

| Compound 4c | 2-[2-[4-Hydroxy-3-(phenyl-hydrazono)-benzylidene]hydrazinyl]-thiazol-4(5H)-one | HepG2 (Liver) | 7.26 ± 0.44 | [8] |

| Compound 3b | Thiazole derivative | PI3Kα (enzyme) | 0.086 ± 0.005 | [9] |

| Compound 3b | Thiazole derivative | mTOR (enzyme) | 0.221 ± 0.014 | [9] |

| N-(5-methyl-4-phenylthiazol-2-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide | - | A549 (Lung) | 23.30 ± 0.35 | [10] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11]

Objective: To determine the cytotoxic effect of 5-ethyl-4-phenylthiazole derivatives on cancer cell lines.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

Test compounds (5-ethyl-4-phenylthiazole derivatives)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds, and the cells are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: The medium is removed, and MTT solution is added to each well. The plate is then incubated for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

-

Formazan Solubilization: The MTT solution is removed, and a solubilization solution is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Signaling Pathway: PI3K/Akt/mTOR Inhibition

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Certain thiazole derivatives have been shown to inhibit key kinases within this pathway, such as PI3K and mTOR, leading to the induction of apoptosis in cancer cells.[5][9]

Inhibition of the PI3K/Akt/mTOR Pathway by Thiazole Derivatives.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases. Thiazole derivatives have demonstrated promising anti-inflammatory effects, primarily through the inhibition of key enzymes in the arachidonic acid cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[12][13]

Quantitative Anti-inflammatory Data

The following table summarizes the anti-inflammatory activity of selected thiazole derivatives in a common in vivo model.

| Compound ID | Animal Model | Dose | % Inhibition of Edema | Reference |

| Phenyl Thiazole-3c | Carrageenan-induced rat paw edema | - | Significant activity at 3rd hour | [14] |

| 5-methyl-2-phenylthiazole derivatives (9, 10, 14, 15) | Carrageenan-induced rat paw edema | - | Moderate to good | [15] |

Experimental Protocol: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a widely used and well-characterized in vivo assay for screening the acute anti-inflammatory activity of new compounds.[16]

Objective: To evaluate the in vivo anti-inflammatory activity of 5-ethyl-4-phenylthiazole derivatives.

Materials:

-

Wistar rats or Swiss albino mice

-

Test compounds (5-ethyl-4-phenylthiazole derivatives)

-

Carrageenan solution (1% in saline)

-

Plethysmometer

-

Standard anti-inflammatory drug (e.g., Indomethacin)

Procedure:

-

Animal Grouping: Animals are randomly divided into control, standard, and test groups.

-

Compound Administration: The test compounds and the standard drug are administered orally or intraperitoneally to the respective groups. The control group receives the vehicle.

-

Induction of Inflammation: After a specific period (e.g., 30-60 minutes), a sub-plantar injection of carrageenan is administered to the right hind paw of each animal.

-

Measurement of Paw Volume: The paw volume is measured using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.

-

Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

Signaling Pathway: Inhibition of COX and LOX Enzymes

Arachidonic acid is metabolized by COX and LOX enzymes to produce pro-inflammatory mediators such as prostaglandins and leukotrienes. Thiazole derivatives can exert their anti-inflammatory effects by inhibiting these enzymes, thereby reducing the production of these inflammatory molecules.[12][13]

Inhibition of COX and LOX Enzymes in the Arachidonic Acid Pathway.

Conclusion and Future Directions

The 5-ethyl-4-phenylthiazole scaffold represents a fertile ground for the discovery of new therapeutic agents. The existing data on related 4-phenylthiazole derivatives strongly suggests that this class of compounds possesses significant antimicrobial, anticancer, and anti-inflammatory activities. The detailed experimental protocols and pathway visualizations provided in this guide are intended to facilitate further research and development in this promising area. Future studies should focus on the synthesis and systematic evaluation of a broader range of 5-ethyl-4-phenylthiazole derivatives to establish clear structure-activity relationships and to identify lead candidates with optimal efficacy and safety profiles for clinical development.

References

- 1. In Vitro Antimicrobial Activity of New Substituted Phenylthiazole Derivatives - Iranian Journal of Toxicology [ijt.arakmu.ac.ir]

- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, Antibacterial, and Antifungal Evaluation of Phenylthiazole Derivatives Containing a 1,3,4-Thiadiazole Thione Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Item - Synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents - Taylor & Francis Group - Figshare [tandf.figshare.com]

- 11. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. doaj.org [doaj.org]

- 14. wjpmr.com [wjpmr.com]

- 15. researchgate.net [researchgate.net]

- 16. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Properties and Biological Significance of 5-Ethyl-4-phenylthiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular characteristics, synthetic approaches, and biological relevance of the thiazole derivative, 5-ethyl-4-phenylthiazole. This document is intended to serve as a valuable resource for researchers actively engaged in the fields of medicinal chemistry, pharmacology, and drug discovery.

Core Molecular Data

The fundamental physicochemical properties of 5-ethyl-4-phenylthiazole are summarized in the table below. As an isomer of 5-ethyl-2-phenylthiazole, it shares the same molecular formula and consequently, the same molecular weight.

| Parameter | Value | Reference |

| Molecular Formula | C₁₁H₁₁NS | [1] |

| Molecular Weight | 189.28 g/mol | [1] |

Synthetic Methodologies: A General Protocol

The synthesis of 4-phenylthiazole derivatives is a well-established process in organic chemistry. A common and effective method involves the Hantzsch thiazole synthesis. While specific reaction conditions may vary depending on the desired yield and purity, a general experimental protocol is outlined below.

Reaction: Condensation of a thioamide with an α-haloketone.

Materials:

-

Thiobenzamide

-

1-chlorobutan-2-one

-

Ethanol (or other suitable solvent)

-

Sodium bicarbonate (or another mild base)

Procedure:

-

Dissolve thiobenzamide in ethanol in a round-bottom flask.

-

Add an equimolar amount of 1-chlorobutan-2-one to the solution.

-

Add a mild base, such as sodium bicarbonate, to neutralize the hydrogen halide formed during the reaction.

-

The reaction mixture is typically heated under reflux for several hours.

-

Reaction progress can be monitored using thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is then purified, typically by recrystallization or column chromatography, to yield the final 5-ethyl-4-phenylthiazole product.

This protocol is a generalized representation. For specific applications and scaled-up syntheses, optimization of reaction times, temperatures, and purification methods is recommended.[2][3]

Biological Activity and Therapeutic Potential

Thiazole-containing compounds are recognized for their broad spectrum of biological activities and are integral to numerous FDA-approved pharmaceuticals.[4][5] Derivatives of 5-ethyl-4-phenylthiazole have been the subject of significant research, particularly in the context of anticancer agent development.

Studies have demonstrated that modifications to the core 5-ethyl-4-phenylthiazole scaffold can yield derivatives with potent cytotoxic activity against various cancer cell lines.[4][5] The mechanism of action for many of these derivatives involves the inhibition of key signaling pathways that are crucial for cancer cell proliferation and survival.

Below is a diagram illustrating a common signaling pathway targeted by anticancer agents, which could be applicable to derivatives of 5-ethyl-4-phenylthiazole.

Caption: A generalized signaling pathway often targeted by anticancer agents.

This diagram illustrates how a derivative of 5-ethyl-4-phenylthiazole could potentially exert its anticancer effects by inhibiting a receptor tyrosine kinase. This inhibition would disrupt downstream signaling cascades that are vital for cell proliferation and survival, ultimately leading to a reduction in tumor growth. The investigation of such targeted inhibitions is a key focus in the development of novel cancer therapies.[6][7][8]

References

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. Design, Synthesis, Antibacterial, and Antifungal Evaluation of Phenylthiazole Derivatives Containing a 1,3,4-Thiadiazole Thione Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bepls.com [bepls.com]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]

Potential Research Areas for 5-ethyl-4-phenylthiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The specific derivative, 5-ethyl-4-phenylthiazole, while not extensively studied, presents a compelling starting point for novel drug discovery efforts. By leveraging structure-activity relationship (SAR) data from analogous 4,5-disubstituted thiazoles, this guide outlines promising research avenues for 5-ethyl-4-phenylthiazole. We explore its synthetic feasibility, and based on the activities of structurally similar molecules, we propose its investigation as an anticancer, anti-inflammatory, and neuroprotective agent. This document provides a foundational framework, including detailed experimental protocols and visualized signaling pathways, to catalyze further research and development of this promising chemical entity.

Introduction

Thiazole derivatives are a cornerstone of heterocyclic chemistry, renowned for their diverse pharmacological properties.[1] These compounds are integral to a wide array of therapeutic agents, demonstrating activities that span from antimicrobial to anticancer and anti-inflammatory.[2][3] While significant research has been dedicated to various substituted thiazoles, the specific derivative 5-ethyl-4-phenylthiazole remains a relatively unexplored molecule. However, the known biological activities of its close analogs, particularly 5-methyl-4-phenylthiazole derivatives, provide a strong rationale for investigating its therapeutic potential.

This technical guide aims to bridge the existing knowledge gap by proposing key research areas for 5-ethyl-4-phenylthiazole. By examining the established synthesis routes for similar compounds and extrapolating from their biological data, we present a roadmap for its systematic evaluation. The primary focus will be on three key therapeutic areas where 4-phenylthiazole derivatives have shown considerable promise: oncology, inflammation, and neuroprotection.

Synthesis of 5-ethyl-4-phenylthiazole

The most established and versatile method for the synthesis of 4,5-disubstituted thiazoles is the Hantzsch thiazole synthesis.[4][5] This reaction typically involves the condensation of an α-haloketone with a thioamide. For the synthesis of 5-ethyl-4-phenylthiazole, a plausible and efficient route would involve the reaction of 1-bromo-1-phenylpropan-2-one with thioformamide.

Proposed Synthetic Workflow

Below is a DOT script visualizing the proposed Hantzsch synthesis for 5-ethyl-4-phenylthiazole.

Caption: Proposed Hantzsch synthesis route for 5-ethyl-4-phenylthiazole.

Experimental Protocol: Hantzsch Thiazole Synthesis

This protocol is adapted from established procedures for the synthesis of analogous 4,5-disubstituted thiazoles.[4][6]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-bromo-1-phenylpropan-2-one (1 equivalent) in a suitable solvent such as ethanol or methanol.

-

Addition of Thioamide: Add thioformamide (1.1 equivalents) to the solution.

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 60-80 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into a beaker containing a 5% aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction.

-

Isolation: The crude product, which is often poorly soluble in water, will precipitate out. Collect the solid by vacuum filtration through a Büchner funnel.

-

Purification: Wash the collected solid with cold water and then air-dry. Further purification can be achieved by recrystallization from a suitable solvent like ethanol to yield the pure 5-ethyl-4-phenylthiazole.

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Potential Research Area 1: Anticancer Activity

Numerous studies have highlighted the anticancer potential of 4-phenylthiazole derivatives.[3][7] These compounds have been shown to exhibit cytotoxic effects against a variety of cancer cell lines. The proposed research into 5-ethyl-4-phenylthiazole as an anticancer agent is therefore a logical and promising avenue.

Structure-Activity Relationship (SAR) Insights

SAR studies on related thiazole derivatives suggest that the nature of the substituent at the 5-position can significantly influence anticancer activity. While many studies have focused on 5-methyl analogs, the introduction of a slightly larger ethyl group in 5-ethyl-4-phenylthiazole could modulate its binding affinity to target proteins, potentially leading to enhanced potency or altered selectivity. For instance, studies on N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides have shown that modifications at the 2-position of the thiazole ring, in conjunction with the 5-methyl group, lead to significant cytotoxicity against lung adenocarcinoma cells (A549).[7][8] Investigating the effect of the 5-ethyl group in similar scaffolds is a key research direction.

Potential Molecular Targets and Signaling Pathways

Several 4-phenylthiazole derivatives have been identified as inhibitors of key signaling pathways implicated in cancer progression, such as the VEGFR-2 and PI3K/Akt/mTOR pathways.[3][9]

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[10][11] Inhibition of VEGFR-2 signaling can starve tumors of their blood supply, leading to a potent anticancer effect.

Caption: Proposed inhibition of the VEGFR-2 signaling pathway by 5-ethyl-4-phenylthiazole.

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[9][12] Its aberrant activation is a common feature in many cancers, making it a prime target for therapeutic intervention. Thiazole derivatives have been shown to act as dual inhibitors of PI3K and mTOR.[9][13]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. MTT assay protocol | Abcam [abcam.com]

- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scilit.com [scilit.com]

- 8. mdpi.com [mdpi.com]

- 9. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 11. What are VEGFR2 antagonists and how do they work? [synapse.patsnap.com]

- 12. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 13. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Ethyl-4-phenylthiazole

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 5-ethyl-4-phenylthiazole, a potentially valuable scaffold in medicinal chemistry and drug development. The synthesis is based on the well-established Hantzsch thiazole synthesis, which involves the cyclocondensation of an α-haloketone with a thioamide. The protocol is presented in two main stages: the synthesis of the intermediate 2-bromo-1-phenylbutan-1-one, followed by its reaction with thioformamide to yield the target thiazole.

Experimental Protocols

Part 1: Synthesis of 2-Bromo-1-phenylbutan-1-one

This procedure outlines the α-bromination of butyrophenone (1-phenylbutan-1-one) to yield the necessary α-haloketone intermediate. The method presented here is adapted from procedures for the bromination of similar aromatic ketones.[1][2]

Materials and Reagents:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| Butyrophenone | C₁₀H₁₂O | 148.20 | 7.41 g (7.3 mL) | 0.05 |

| Pyridine hydrobromide perbromide | C₅H₅N·HBr·Br₂ | 319.82 | 17.6 g | 0.055 |

| Glacial Acetic Acid | CH₃COOH | 60.05 | 200 mL | - |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | - |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ (aq) | - | As needed | - |

| Saturated Sodium Bisulfite Solution | NaHSO₃ (aq) | - | As needed | - |

| Brine | NaCl (aq) | - | As needed | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |

Procedure:

-

To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add butyrophenone (0.05 mol) and glacial acetic acid (200 mL).

-

Stir the mixture to ensure complete dissolution of the butyrophenone.

-

In a single portion, add pyridine hydrobromide perbromide (0.055 mol) to the flask.

-

Heat the reaction mixture to 80-90°C with continuous stirring.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into 500 mL of ice-cold water and stir for 15-20 minutes.

-

Extract the aqueous mixture with diethyl ether (3 x 150 mL).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 100 mL), saturated sodium bisulfite solution (1 x 100 mL) to remove any unreacted bromine, and finally with brine (1 x 100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product, 2-bromo-1-phenylbutan-1-one, is obtained as a pale yellow oil and can be used in the next step without further purification. If necessary, purification can be achieved by column chromatography on silica gel.

Part 2: Hantzsch Thiazole Synthesis of 5-Ethyl-4-phenylthiazole

This part of the protocol describes the reaction of the synthesized 2-bromo-1-phenylbutan-1-one with thioformamide to form the final product, 5-ethyl-4-phenylthiazole. This procedure is adapted from general Hantzsch thiazole synthesis methods.[3][4][5]

Note on Thioformamide: Thioformamide is known to be unstable. It is recommended to use a freshly prepared or commercially available high-purity sample. Due to its instability and the potential hazards associated with its synthesis, the preparation of thioformamide is not detailed here but can be accomplished using established literature methods.

Materials and Reagents:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Bromo-1-phenylbutan-1-one | C₁₀H₁₁BrO | 227.10 | 11.35 g | 0.05 |

| Thioformamide | CH₃NS | 61.11 | 3.36 g | 0.055 |

| Ethanol | C₂H₅OH | 46.07 | 100 mL | - |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | - |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - |

| Brine | NaCl (aq) | - | As needed | - |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - |

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromo-1-phenylbutan-1-one (0.05 mol) and thioformamide (0.055 mol) in ethanol (100 mL).

-

Heat the reaction mixture to reflux with stirring for 4-6 hours.

-

Monitor the reaction by TLC until completion.

-

Cool the reaction mixture to room temperature.

-

Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Remove the ethanol under reduced pressure.

-

Extract the resulting aqueous residue with ethyl acetate (3 x 75 mL).

-

Combine the organic extracts and wash with brine (2 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude 5-ethyl-4-phenylthiazole by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the final product.

Data Presentation

Expected Yield and Physicochemical Properties:

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Expected Yield (%) | Physical State |

| 2-Bromo-1-phenylbutan-1-one | C₁₀H₁₁BrO | 227.10 | 85-95 | Pale yellow oil |

| 5-Ethyl-4-phenylthiazole | C₁₁H₁₁NS | 189.28 | 60-80 | Oil or low-melting solid |

Visualizations

Synthesis Workflow Diagram:

Caption: Workflow for the two-step synthesis of 5-ethyl-4-phenylthiazole.

Signaling Pathway/Logical Relationship Diagram:

Caption: Key transformations in the Hantzsch thiazole synthesis.

References

- 1. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemhelpasap.com [chemhelpasap.com]

- 4. m.youtube.com [m.youtube.com]

- 5. m.youtube.com [m.youtube.com]

Application Notes and Protocols for Thiazole, 5-ethyl-4-phenyl- as a Research Tool

Disclaimer: Direct experimental data for "Thiazole, 5-ethyl-4-phenyl-" is limited in the current scientific literature. The following application notes and protocols are based on extensive research on structurally similar compounds, particularly "5-methyl-4-phenylthiazole" and other phenylthiazole derivatives. These notes are intended to provide a foundational framework for researchers to explore the potential biological activities of "Thiazole, 5-ethyl-4-phenyl-".

Overview and Potential Applications

"Thiazole, 5-ethyl-4-phenyl-" belongs to the phenylthiazole class of heterocyclic compounds, a scaffold known for a wide range of biological activities.[1] Derivatives of phenylthiazole have demonstrated significant potential in various therapeutic areas, making "Thiazole, 5-ethyl-4-phenyl-" a compelling candidate for investigation in drug discovery and development.

Potential Research Applications:

-

Anticancer Research: Phenylthiazole derivatives have shown cytotoxic activity against various cancer cell lines, including lung adenocarcinoma and breast cancer.[2][3][4][5] The proposed mechanism often involves the induction of apoptosis.[2][3][4]

-